molecular formula C5H6N6 B3052090 2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine CAS No. 38359-71-6

2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine

Cat. No.: B3052090
CAS No.: 38359-71-6
M. Wt: 150.14 g/mol
InChI Key: CUKNTVKPOHXQLM-UHFFFAOYSA-N
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Description

2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine . Another approach utilizes microwave-mediated, catalyst-free conditions to achieve the desired product in high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can also enhance the production rate and yield, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolo-pyridine derivatives.

Mechanism of Action

The mechanism of action of 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce apoptosis in cancer cells by altering cell cycle progression and triggering programmed cell death pathways .

Comparison with Similar Compounds

Uniqueness: 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine stands out due to its unique triazole-pyridine fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry.

Properties

IUPAC Name

2H-triazolo[4,5-c]pyridine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H,(H4,6,7,8)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNTVKPOHXQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NNN=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300141
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38359-71-6
Record name NSC135084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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